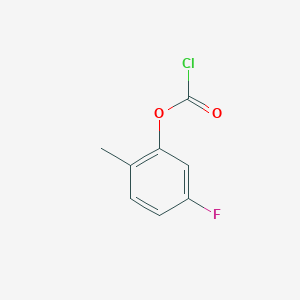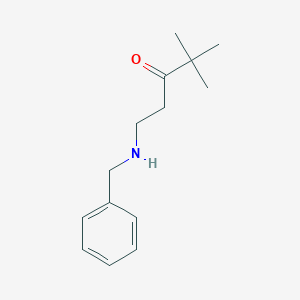
1-(Benzylamino)-4,4-dimethylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylamino)-4,4-dimethylpentan-3-one is an organic compound that belongs to the class of amines It is characterized by the presence of a benzylamino group attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-4,4-dimethylpentan-3-one typically involves the reaction of benzylamine with a suitable ketone precursor. One common method is the condensation reaction between benzylamine and 4,4-dimethylpentan-3-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(Benzylamino)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino alcohols.
科学的研究の応用
1-(Benzylamino)-4,4-dimethylpentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(Benzylamino)-4,4-dimethylpentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Benzylamine: A simpler compound with a similar benzylamino group but lacking the ketone functionality.
4,4-Dimethylpentan-3-one: The ketone precursor used in the synthesis of 1-(Benzylamino)-4,4-dimethylpentan-3-one.
Uniqueness: this compound is unique due to the combination of the benzylamino group and the dimethylpentanone backbone, which imparts specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
1-(benzylamino)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)13(16)9-10-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
InChIキー |
AZXGMYYETYBUEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CCNCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


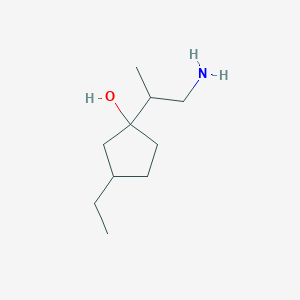

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
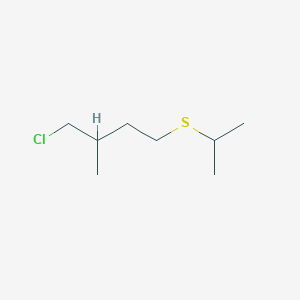
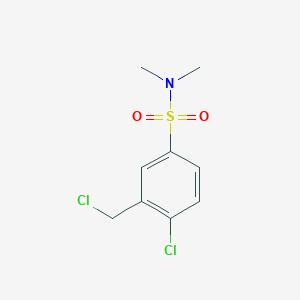
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
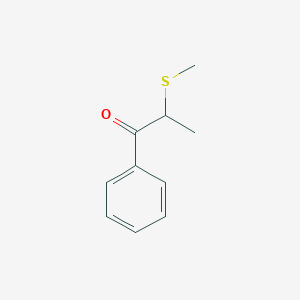
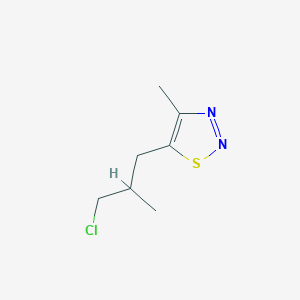
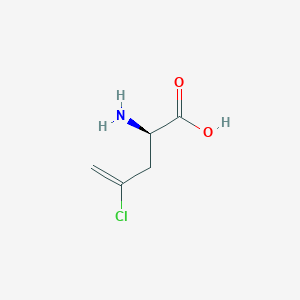


![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

